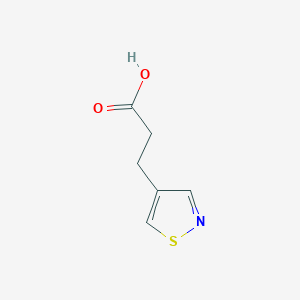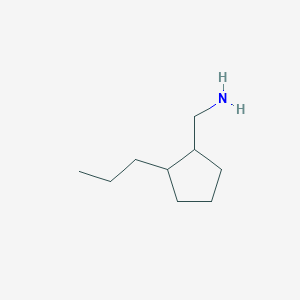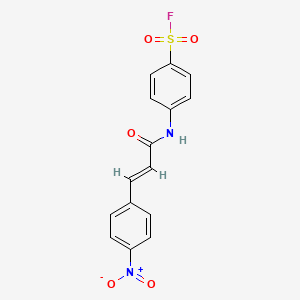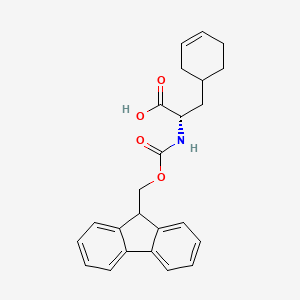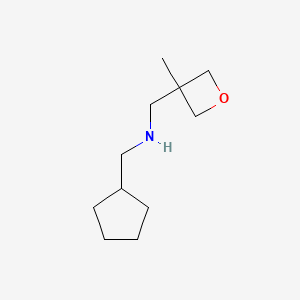![molecular formula C9H13N3O B13347789 (1-isopropyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol](/img/structure/B13347789.png)
(1-isopropyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-isopropyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol is a heterocyclic compound that contains both imidazole and pyrazole rings These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-isopropyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol typically involves the formation of the imidazo[1,2-b]pyrazole core followed by functionalization. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 1-isopropyl-1H-pyrazole-3-carbaldehyde with formamide under acidic conditions can yield the imidazo[1,2-b]pyrazole core .
Industrial Production Methods
Industrial production methods for such compounds often involve scalable reactions that can be carried out under controlled conditions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the desired product. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for industrial-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
(1-isopropyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The imidazole and pyrazole rings can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the rings.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.
Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) or LiAlH₄ (Lithium aluminium hydride).
Major Products
Oxidation: Formation of (1-isopropyl-1H-imidazo[1,2-b]pyrazol-6-yl)aldehyde.
Reduction: Formation of reduced imidazo[1,2-b]pyrazole derivatives.
Substitution: Various substituted imidazo[1,2-b]pyrazole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
(1-isopropyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions
Mecanismo De Acción
The mechanism of action of (1-isopropyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The imidazole and pyrazole rings can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The hydroxyl group can also form hydrogen bonds, enhancing its binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
Imidazole derivatives: Such as metronidazole and clotrimazole.
Pyrazole derivatives: Such as celecoxib and rimonabant.
Uniqueness
(1-isopropyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol is unique due to the combination of imidazole and pyrazole rings in a single molecule, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H13N3O |
|---|---|
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
(1-propan-2-ylimidazo[1,2-b]pyrazol-6-yl)methanol |
InChI |
InChI=1S/C9H13N3O/c1-7(2)11-3-4-12-9(11)5-8(6-13)10-12/h3-5,7,13H,6H2,1-2H3 |
Clave InChI |
BBSIYVFKALDNDQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C=CN2C1=CC(=N2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2-Isopropyl-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-3-yl)methanamine](/img/structure/B13347725.png)
![2-isopentyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B13347741.png)

